

# Unveiling the Low-Temperature Behavior of Rubidium Cyanide: A Technical Guide

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## Compound of Interest

Compound Name: Rubidium cyanide

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This technical guide provides an in-depth exploration of the thermodynamic properties of **rubidium cyanide** (RbCN) at low temperatures. **Rubidium cyanide** serves as a model system for studying orientational disorder and phase transitions in ionic crystals. Understanding its low-temperature behavior is crucial for advancements in materials science and has implications for the study of molecular interactions in more complex systems. This document compiles and presents key thermodynamic data, details the experimental methodologies used for its characterization, and visualizes the fundamental processes involved.

## Thermodynamic Properties of Rubidium Cyanide

At room temperature, **rubidium cyanide** possesses a cubic crystal structure, analogous to sodium chloride, where the cyanide ions ( $\text{CN}^-$ ) are orientationally disordered.<sup>[1]</sup> As the temperature is lowered, RbCN undergoes a distinct first-order phase transition and enters a glass-like state at even lower temperatures.<sup>[1][2]</sup>

## Phase Transitions

Calorimetric studies have precisely characterized a sharp, first-order phase transition from the disordered cubic phase to a more ordered, lower-symmetry monoclinic structure at approximately 132.30 K.<sup>[1][2][3]</sup> This transition is marked by significant changes in the enthalpy and entropy of the system, indicating a substantial structural reorganization.<sup>[1]</sup>

Below approximately 47 K, the reorientational motion of the cyanide ions freezes, leading to a "dipolar glass" state.<sup>[2]</sup> This glass transition is a significant area of research, offering insights into the formation of disordered states within crystalline materials.<sup>[1][2]</sup>

## Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for **rubidium cyanide** at low temperatures, primarily based on the adiabatic calorimetry work of Shimada, Matsuo, Suga, and Luty (1986).

Table 1: Phase Transition Properties of **Rubidium Cyanide**

Property	Value	Unit
First-Order Phase Transition Temperature (Tc)	132.30 ± 0.05	K
Transition Enthalpy (ΔHt)	1280	J mol <sup>-1</sup>
Discontinuous Part of Transition Enthalpy	742 ± 2	J mol <sup>-1</sup>
Transition Entropy (ΔSt)	10.2	J K <sup>-1</sup> mol <sup>-1</sup>
Discontinuous Part of Transition Entropy	5.65 ± 0.02	J K <sup>-1</sup> mol <sup>-1</sup>
Glass Transition Temperature (Tg)	~30	K

Data sourced from Shimada et al. (1986).<sup>[1][3]</sup>

Table 2: Selected Molar Heat Capacity (Cp) of **Rubidium Cyanide** at Low Temperatures

Temperature (K)	Molar Heat Capacity (Cp) (J K <sup>-1</sup> mol <sup>-1</sup> )
15	~5
30	~15
50	~30
100	~50
132.30 (Peak)	> 100 (anomaly)
150	~65
200	~70
250	~73
300	~75

Note: These are approximate values derived from graphical representations in the literature. A full dataset would be required for precise analysis.

## Experimental Protocols

The characterization of the low-temperature thermodynamic properties of **rubidium cyanide** relies on several key experimental techniques.

### Adiabatic Calorimetry

Adiabatic calorimetry is a fundamental technique for the precise measurement of heat capacity and the enthalpy of phase transitions.

Methodology:

- **Sample Preparation:** A high-purity single crystal of **rubidium cyanide** is essential. Purification techniques such as vacuum sublimation can be employed to achieve a purity level greater than 99.5%.<sup>[4]</sup> The crystal is placed in a sample cell, typically made of a material with high thermal conductivity like copper.

- **Calorimeter Setup:** The sample cell is equipped with a precision thermometer (e.g., a miniature platinum resistance thermometer) and a heater. This cell is suspended within a series of adiabatic shields. The temperatures of these shields are meticulously controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.
- **Measurement Principle (Nernst Method):** A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in its temperature. By measuring the energy input and the resulting temperature change, the heat capacity of the sample can be determined.
- **Data Acquisition:** Measurements are taken over a wide temperature range, in this case from as low as 14 K up to 330 K, to fully characterize the heat capacity curve.<sup>[1][3]</sup> During a phase transition, the input of heat results in no temperature change until the transition is complete; the energy required for this process is the enthalpy of the transition.

## Neutron Diffraction

Neutron diffraction is a powerful tool for determining the crystal structure of materials, particularly for locating light atoms like carbon and nitrogen in the presence of heavier atoms like rubidium.

### Methodology:

- **Sample Mounting:** A single crystal of **rubidium cyanide** is mounted on a holder, often made of aluminum, and placed inside a cryostat capable of reaching very low temperatures (e.g., 4 K).<sup>[3]</sup>
- **Instrumentation:** A four-circle diffractometer is commonly used for single-crystal neutron diffraction. This instrument allows for the precise orientation of the crystal in the neutron beam.
- **Data Collection:** A monochromatic neutron beam is directed at the sample. The scattered neutrons are detected by an area detector. Data is collected at various crystal orientations to build a three-dimensional map of the neutron scattering density. For low-temperature studies, the cryostat maintains the sample at the desired temperature throughout the data collection process.

- **Structure Refinement:** The collected diffraction data is analyzed to determine the positions of the atoms within the unit cell and their thermal vibrations. This analysis confirmed that at 4 K, **rubidium cyanide** adopts a monoclinic crystal structure.[3]

## Dielectric Measurements

Dielectric spectroscopy is employed to probe the reorientational dynamics of the cyanide dipoles and to characterize the glass transition.

Methodology:

- **Sample Preparation:** A thin, plate-like single crystal of **rubidium cyanide** is prepared. Electrodes, typically made of a conductive material like silver paint or evaporated gold, are applied to opposite faces of the crystal to form a capacitor.
- **Measurement Setup:** The sample is placed in a sample holder within a cryostat that allows for precise temperature control. The electrodes are connected to a capacitance bridge or an impedance analyzer.
- **Data Acquisition:** The capacitance and dielectric loss of the sample are measured as a function of temperature and frequency of the applied alternating electric field.
- **Analysis:** A sharp drop in the dielectric constant is indicative of the first-order phase transition at 132 K.[4] At lower temperatures, the frequency-dependent peak in the dielectric loss is characteristic of the slowing down of the cyanide ion reorientations, leading to the glassy state.

## Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Phase Transitions of **Rubidium Cyanide**  
Adiabatic Calorimetry Experimental Workflow  
Logical Flow of Low-Temperature Neutron Diffraction

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